Aminopentamide

Description

Aminopentamide is a compound that falls under the category of aminoglycosides. Aminoglycosides have been an integral part of the antimicrobial armamentarium since their introduction into clinical use in the 1940s. They are known for their spectrum of activity, rapid bactericidal activity, and favorable chemical and pharmacokinetic properties[“].

Aminoglycosides, including Aminopentamide, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading[“]. Resistance to aminoglycosides can result from mutations or enzymatic alteration of the target in the ribosome, efflux of the drug out of the cell, or enzymatic modification of the drug[“]. All of these lead, indirectly or directly, to reduced binding to the ribosome[“].

Despite the emergence of multiple resistance mechanisms to this important class of drugs over decades of widespread use, resistance rates have not increased at the rapid pace observed for other antibiotic classes[“]. Aminoglycosides continue to be used as both empirical and definitive therapy for a broad range of indications[“].

The crystal structure of aminopentamide hydrogen sulfate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques[“].

Structure

3D Structure

Propriétés

IUPAC Name |

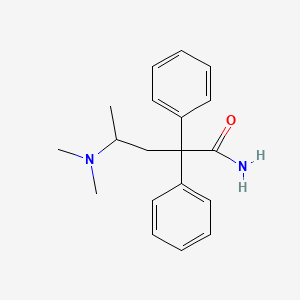

4-(dimethylamino)-2,2-diphenylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARHAGIVSFTMIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35144-63-9 (unspecified sulfate) |

Source

|

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2057605 |

Source

|

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-46-8, 5985-88-6, 6078-64-4 |

Source

|

| Record name | Aminopentamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimevamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPENTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Aminopentamide Mechanism of Action in Smooth Muscle

Executive Summary

Aminopentamide (commonly marketed as Centrine) is a potent anticholinergic agent belonging to the diarylmethane class.[1] Primarily utilized in veterinary medicine, it functions as a smooth muscle antispasmodic.[1] Its therapeutic efficacy is derived from the competitive antagonism of acetylcholine (ACh) at postganglionic parasympathetic neuroeffector sites.

This technical guide delineates the molecular mechanism of aminopentamide, specifically its blockade of muscarinic acetylcholine receptors (mAChRs) in smooth muscle tissue. We analyze the signal transduction pathways inhibited by the drug and provide a validated ex vivo experimental framework for verifying its antispasmodic activity.

Molecular Pharmacology

Chemical Identity and Structural Class

Aminopentamide hydrogen sulfate is chemically defined as 4-(dimethylamino)-2,2-diphenylvaleramide .[2] It shares structural homology with other anticholinergic agents like atropine but is distinct in its synthetic diarylmethane backbone.

-

Molecular Formula:

[2][3] -

Key Pharmacophore: The geminal diphenyl group provides lipophilicity essential for receptor pocket occupancy, while the tertiary amine mimics the cationic head of acetylcholine, facilitating competitive binding.

Receptor Binding Profile

Aminopentamide acts as a competitive antagonist at muscarinic receptors. In the context of smooth muscle (gastrointestinal, urinary, and vascular), the primary target is the M3 muscarinic receptor subtype .

-

M3 Receptors (Gq-coupled): The dominant receptor subtype responsible for smooth muscle contraction. Activation leads to calcium influx and contraction. Aminopentamide blockade prevents this cascade.[1]

-

M2 Receptors (Gi-coupled): Present in high density in smooth muscle but primarily function to inhibit adenylyl cyclase (counteracting sympathetic relaxation). Aminopentamide's antagonism here may further potentiate relaxation by disinhibiting cAMP accumulation, though the M3 effect is dominant.

Field Insight: While aminopentamide is broadly anticholinergic, clinical data suggests a functional selectivity for the gastrointestinal tract (colon) over salivary and ocular tissues compared to atropine.[1] This "functional selectivity" is likely pharmacokinetic rather than purely receptor-subtype specific.

Signal Transduction Dynamics

The following diagram illustrates the canonical pathway of smooth muscle contraction induced by Acetylcholine and the specific blockade point of Aminopentamide.

Visualization 1: Mechanism of Action Pathway

Caption: Aminopentamide competitively blocks the M3 receptor, preventing the Gq-PLC-IP3 cascade essential for Calcium release and subsequent smooth muscle contraction.

Physiological Impact on Smooth Muscle

Gastrointestinal Tract

The primary clinical application of aminopentamide is the inhibition of visceral spasm.[1]

-

Stomach: Reduces gastric motility and delays gastric emptying. It also inhibits parietal cell secretion (M3/M1 mediated), reducing gastric acidity.

-

Intestine & Colon: Significantly reduces the tone and amplitude of contractions.[1]

-

Comparative Note: In veterinary trials, aminopentamide has demonstrated a longer duration of action on colonic smooth muscle than atropine, making it superior for treating tenesmus and colitis-associated spasms.

-

Urinary Tract

Aminopentamide increases the capacity of the bladder and diminishes the urgency of micturition by blocking M3 receptors on the detrusor muscle, preventing involuntary contractions.

Experimental Validation Framework

To validate the antispasmodic mechanism of aminopentamide, researchers utilize the Ex Vivo Isometric Tension Assay using Guinea Pig Ileum. This protocol is the gold standard for assessing muscarinic antagonism.

Protocol: Ex Vivo Organ Bath Assay

Objective: Determine the

Materials:

-

Tyrode’s or Krebs-Henseleit solution (oxygenated with 95%

/ 5% -

Force displacement transducer (0-10g range).

-

Data acquisition system (e.g., PowerLab).

-

Guinea pig ileum segments (2-3 cm).

Workflow:

-

Tissue Preparation: Harvest ileum segments immediately post-euthanasia. Flush lumen with cold Tyrode’s solution. Mount vertically in the organ bath at

with 1g resting tension. -

Equilibration: Allow tissue to equilibrate for 60 minutes, washing every 15 minutes, until a stable baseline is achieved.

-

Control Response (Agonist): Administer Acetylcholine (

to -

Antagonist Incubation: Incubate the tissue with Aminopentamide at a fixed concentration (e.g.,

) for 20 minutes. -

Challenge: Repeat the ACh cumulative dosing.

-

Analysis: Observe the parallel rightward shift of the dose-response curve (Schild plot analysis) without depression of

(indicating competitive antagonism).

Visualization 2: Experimental Workflow

Caption: Step-by-step workflow for the isometric tension assay to quantify aminopentamide potency.[2]

Data Summary: Aminopentamide vs. Atropine[1]

The following table synthesizes pharmacological data comparing aminopentamide to the prototype anticholinergic, atropine.

| Feature | Aminopentamide (Centrine) | Atropine |

| Primary Target | Muscarinic Receptors (Non-selective) | Muscarinic Receptors (Non-selective) |

| Potency (Ileum) | ~50% of Atropine [1] | 100% (Reference Standard) |

| Colonic Efficacy | High (Longer duration) | Moderate (Shorter duration) |

| Antisecretory Effect | Moderate | High |

| Mydriasis (Pupil Dilation) | Low (Less visual disturbance) | High (Significant side effect) |

| Clinical Indication | Antispasmodic (GI/Urinary) | Pre-anesthetic, Bradycardia, Poisoning |

Key Insight: While aminopentamide shows slightly lower in vitro affinity for the ileum compared to atropine, its in vivo profile is often preferred for chronic GI conditions due to the reduced incidence of dry mouth (xerostomia) and blurred vision.

References

-

Hoekstra, J. B., et al. (1954).[1] The Antispasmodic Activity of alpha, alpha-diphenyl-gamma-dimethylaminovaleramide (Centrine). Journal of Pharmacology and Experimental Therapeutics.

-

Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats.

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22565: Aminopentamide.

-

Veterian Key. Gastrointestinal Pharmacology: Anticholinergics.

-

Eglen, R. M. (2006). Muscarinic Receptor Subtypes in Smooth Muscle. Pharmacological Reviews.

Sources

Aminopentamide: Synthetic Architecture and Physicochemical Profile

[1]

Executive Summary

Aminopentamide (International Nonproprietary Name: Dimevamide) is a potent anticholinergic and antispasmodic agent structurally characterized as a trisubstituted valeramide.[1][2] Historically significant in both human and veterinary pharmacology (trade name Centrine), it functions as a non-selective muscarinic receptor antagonist.[1][2]

This technical guide dissects the chemical architecture of aminopentamide, focusing on the critical aziridinium-mediated alkylation pathway, the thermodynamics of nitrile hydrolysis, and the physiochemical properties governing its formulation as a hydrogen sulfate salt.

Part 1: Chemical Identity & Physicochemical Profile[2][3][4]

Aminopentamide belongs to the class of diarylmethane derivatives.[1][2] Its structural core—a quaternary carbon substituted with two phenyl rings and a dimethylamino-alkyl chain—imparts high lipophilicity and blood-brain barrier permeability, while the amide moiety provides metabolic stability compared to ester-based anticholinergics like atropine.[1][2]

Table 1: Physicochemical Datasheet

| Property | Specification |

| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide |

| Common Name | Aminopentamide; Dimevamide |

| CAS Registry | 60-46-8 (Free Base); 35144-63-9 (Hydrogen Sulfate) |

| Molecular Formula | C₁₉H₂₄N₂O |

| Molecular Weight | 296.41 g/mol |

| Chirality | One stereocenter at C4.[1][2][3][4][5][6][7] Typically synthesized as a racemate ( |

| pKa | ~9.2 (Tertiary amine) |

| Solubility | Free Base: Insoluble in water; soluble in EtOH, CHCl₃.Sulfate Salt: Freely soluble in water; slightly soluble in alcohol.[1][2] |

| Appearance | White, crystalline powder (Salt form).[1][2] |

Part 2: Synthetic Architecture

The synthesis of aminopentamide is chemically adjacent to the synthesis of methadone, sharing the critical alkylation step of diphenylacetonitrile. The defining challenge in this pathway is the regioselectivity governed by the formation of an aziridinium ion intermediate.

Retrosynthetic Analysis

The molecule is disassembled into two primary precursors:

-

Diphenylacetonitrile: Provides the lipophilic diaryl core.[1][2]

-

1-Chloro-2-(dimethylamino)propane: Provides the basic amine side chain.[1][2]

Step-by-Step Synthetic Protocol

Phase I: The Aziridinium-Mediated Alkylation

This step involves the alkylation of the diphenylacetonitrile carbanion.

-

Reagents: Diphenylacetonitrile, Sodium Amide (NaNH₂) or Potassium tert-butoxide (KOtBu), 1-dimethylamino-2-chloropropane.[1][2]

Critical Mechanistic Insight (The Isomer Problem): The alkylating agent, 1-dimethylamino-2-chloropropane, does not attack via a simple S_N2 mechanism.[1][2] Instead, it spontaneously cyclizes to form a highly reactive aziridinium ion (1,1,2-trimethylaziridinium).[1][2] The nucleophilic carbanion can attack this ring at two positions:

-

Attack at C1 (Primary Carbon): Yields the linear "Iso" impurity (3-dimethylamino-2,2-diphenyl-4-methylbutyronitrile).[1][2]

-

Attack at C2 (Secondary Carbon): Yields the desired branched nitrile (2,2-diphenyl-4-dimethylaminovaleronitrile).[1][2]

Note: High reaction temperatures typically favor the thermodynamic product (the desired valeronitrile derivative).

Phase II: Controlled Hydrolysis

The steric bulk of the two phenyl rings makes the nitrile carbon resistant to hydrolysis. Harsh conditions are required to convert the nitrile to the amide without progressing to the carboxylic acid.

-

Protocol:

-

Dissolve the purified nitrile intermediate in concentrated H₂SO₄.[1][2]

-

Heat to 80-90°C for 2-4 hours. The mechanism proceeds via the protonation of the nitrile nitrogen, followed by nucleophilic attack by water.

-

Quench the reaction mixture over crushed ice.

-

Neutralize with Ammonium Hydroxide (NH₄OH) to precipitate the free base amide.[1][2]

-

Phase III: Salt Formation

To ensure bioavailability and water solubility, the free base is converted to the hydrogen sulfate salt.[1]

-

Protocol: Dissolve free base in ethanol; add equimolar ethanolic sulfuric acid; crystallize by adding diethyl ether.

Synthetic Pathway Visualization[1][2]

Figure 1: Synthetic pathway highlighting the aziridinium rearrangement and the bifurcation between the desired valeronitrile precursor and the iso-impurity.

Part 3: Analytical Characterization

Validating the synthesis requires distinguishing the product from the "Iso" impurity and confirming the amide state.

Infrared Spectroscopy (IR)

-

Amide I Band: Strong absorption at 1650–1690 cm⁻¹ (C=O stretch).[1][2]

-

Amide II Band: Medium absorption at 1580–1620 cm⁻¹ (N-H bend).[1][2]

-

Absence of Nitrile: Disappearance of the sharp C≡N peak at ~2230 cm⁻¹.[1]

Nuclear Magnetic Resonance (¹H-NMR)

-

Aromatic Protons: Multiplet at δ 7.2–7.4 ppm (10H, diphenyl).[1][2]

-

Amide Protons: Broad singlets at δ 5.5–6.5 ppm (2H, -CONH₂).[1][2] Note: These are exchangeable with D₂O.

-

Dimethylamine: Singlet at δ 2.1–2.3 ppm (6H, N(CH₃)₂).[1][2]

-

Chiral Center (C4): The methine proton appears as a complex multiplet due to coupling with the adjacent methylene and methyl groups.[1]

Part 4: Pharmacological Context & Mechanism[2][10]

Aminopentamide acts as a competitive antagonist at postganglionic parasympathetic receptor sites.[1][2] Unlike quaternary ammonium compounds (e.g., glycopyrrolate) which are fully charged and poorly absorbed, aminopentamide is a tertiary amine (at physiological pH, it exists in equilibrium between charged and uncharged forms), allowing for significant bioavailability and tissue penetration.[1]

Mechanism of Action (MOA)

-

Receptor Target: Muscarinic Acetylcholine Receptors (mAChRs), specifically M1 (neuronal/gastric) and M3 (smooth muscle/glandular) subtypes.[1][2]

-

Binding: The diphenyl moiety mimics the phenylalanine residues of the receptor pocket, while the cationic amine interacts with the conserved aspartate residue.[1]

-

Effect: Prevents Acetylcholine (ACh) induced IP3 pathway activation, leading to decreased intracellular Calcium (Ca²⁺).[1][2][8]

Physiological Outcomes[1][2][8][11]

-

Gastrointestinal: Reduction in smooth muscle tone and amplitude of contractions (Antispasmodic).[1][2][9][8][10]

-

Secretory: Inhibition of gastric acid and salivary secretion (Antisecretory).[1][2]

Signal Transduction Diagram

Figure 2: Competitive antagonism of Aminopentamide at the Muscarinic M3 receptor, blocking the Gq-PLC-IP3 signaling cascade essential for muscle contraction.[1]

References

-

Cheney, L. C., et al. (1952).[1][2] Antispasmodics.[1][2][8][11][10] I. Derivatives of Acetic Acid. Journal of the American Chemical Society.[1][2] Link (Foundational chemistry on diphenylacetic acid derivatives).[1][2]

-

Moffett, R. B., & Aspergren, B. D. (1957).[1][2] Tetrahydrofuryl- and Tetrahydrofurfuryl-amines as Antispasmodics.[1][2] Journal of the American Chemical Society.[1][2] Link (Comparative structure-activity relationships for antispasmodic amines).[1][2]

-

Easton, N. R., et al. (1953).[1][2] Synthesis of Methadone and Related Compounds.[1][2] Journal of the American Chemical Society.[1][2] (Detailed mechanism of the aziridinium rearrangement applicable to aminopentamide).

-

Hoekstra, J. B., et al. (1954).[1][2] The Pharmacology of Centrine (Aminopentamide).[1][2][9][8] Journal of Pharmacology and Experimental Therapeutics.[1][2] Link (Original pharmacological characterization).[1][2]

-

PubChem. (n.d.).[1][2] Aminopentamide Compound Summary. National Library of Medicine.[1][2] Link[1][2]

-

United States Patent Office. (1960).[1][2] Patent US 2,962,531: Preparation of Diphenyl-Dimethylamino-Valeramide.[1][2] (Primary patent source for the specific amide hydrolysis technique).[1][2]

Sources

- 1. Aminopentamide - Wikipedia [en.wikipedia.org]

- 2. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 2,2-Diphenyl-4-(dimethylamino)valeronitrile, (+)- | 7576-08-1 | Benchchem [benchchem.com]

- 5. WO2003101931A2 - Preparation of 4-(n, n-disubstitutedamino) butyraldehyde acetals - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US20160297744A1 - Novel process for the manufacture of 4-aminobenzoamidine dihydrochloride - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Aminopentamide sulfate | 35144-63-9 | Benchchem [benchchem.com]

- 10. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 11. vetscraft.com [vetscraft.com]

Aminopentamide: A Technical Monograph on Pharmacokinetics and Anticholinergic Pharmacodynamics

Executive Summary

Aminopentamide (often formulated as the hydrogen sulfate salt) is a synthetic anticholinergic agent distinct for its enhanced specificity toward gastrointestinal smooth muscle compared to the prototype alkaloid, atropine.[1][2][3] While historically utilized in veterinary medicine (Centrine®), its pharmacological profile offers a critical case study for researchers investigating competitive muscarinic antagonism with reduced systemic antisecretory load.

This technical guide dissects the molecular mechanism of action (MoA), physiochemical properties, and pharmacokinetic (PK) behavior of aminopentamide. It further provides validated experimental workflows for characterizing muscarinic antagonists, designed for application scientists in early-stage drug discovery.

Chemical Identity & Physiochemical Properties

Understanding the molecular scaffold is prerequisite to formulation and assay design. Aminopentamide is a diphenylvaleramide derivative, structurally optimized for stability and receptor affinity.

| Parameter | Technical Specification |

| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide |

| Molecular Formula | |

| Molar Mass | 296.41 g/mol |

| Salt Form | Hydrogen Sulfate ( |

| Solubility | Freely soluble in water and ethanol; allows for flexible aqueous dosing. |

| Stereochemistry | Contains one chiral center; typically synthesized and administered as a racemic mixture. |

| Stability | Resistant to hydrolysis in neutral aqueous solution; stable at room temperature. |

Formulation Insight: The high aqueous solubility of the sulfate salt contrasts with more lipophilic antispasmodics, facilitating rapid onset in parenteral (IM/SC) formulations.

Pharmacodynamics: The Muscarinic Blockade

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While it binds to all subtypes (M1–M5), its therapeutic utility is derived from its blockade of M3 receptors located on the smooth muscle of the gastrointestinal (GI) tract and urinary bladder.

Mechanism of Action (MoA)

Under physiological conditions, Acetylcholine (ACh) binds to the M3 receptor, a Gq-coupled GPCR. This activates Phospholipase C (PLC), generating Inositol Trisphosphate (IP3), which triggers intracellular Calcium (

Aminopentamide Intervention: By occupying the orthosteric binding site of the M3 receptor, aminopentamide prevents G-protein activation. Unlike atropine, comparative pharmacology suggests aminopentamide has a higher affinity for GI smooth muscle receptors relative to salivary M3 receptors, theoretically reducing the incidence of xerostomia (dry mouth) at therapeutic doses.

Signaling Pathway Visualization

The following diagram illustrates the competitive inhibition of the contractile signaling cascade.

Figure 1: Competitive antagonism of the M3-Gq-PLC pathway by aminopentamide resulting in spasmolysis.

Pharmacokinetics (PK) Profile

Note on Data Source: Specific human PK parameters (Clearance, Vd) for aminopentamide are limited in modern literature. The following data synthesizes established veterinary pharmacokinetics (Canine/Feline models), which serve as the primary translational reference for this compound.

Absorption and Bioavailability

-

Routes: Highly effective via Oral (PO), Subcutaneous (SC), and Intramuscular (IM) administration.

-

Bioavailability (F): Estimated at ~50% in canines following oral administration, suggesting moderate first-pass metabolism.

-

Onset of Action:

-

Parenteral:[3] Rapid (10–20 minutes).

-

Oral: Moderate (30–60 minutes).

-

Distribution and Duration

-

Duration: 8–12 hours. This is a critical differentiator from atropine (short-acting), allowing for BID (twice daily) dosing schedules.

-

CNS Penetration: Aminopentamide can cross the blood-brain barrier (BBB). While therapeutic doses target peripheral M3 receptors, supratherapeutic doses manifest CNS disorientation, confirming central distribution.

Comparative PK Table

| Parameter | Aminopentamide | Atropine (Standard) | Clinical Implication |

| Onset (IM) | 10–20 min | 10–15 min | Similar rapid spasmolytic control. |

| Duration | 8–12 hours | 4–6 hours | Aminopentamide requires less frequent dosing. |

| GI Selectivity | High | Low | Reduced systemic side effects (e.g., mydriasis).[1][2][3] |

| Excretion | Renal/Hepatic | Renal | Dose adjust in renal impairment (theoretical). |

Experimental Protocols

For scientists characterizing aminopentamide or similar anticholinergics, the following protocols ensure data integrity through rigorous controls.

Protocol A: In Vitro Radioligand Binding Assay ( Determination)

Objective: Determine the binding affinity (

Reagents:

-

Source Tissue: CHO cells stably expressing human M3 receptors (or rat submandibular gland membrane prep).

-

Radioligand:

-N-Methylscopolamine ( -

Competitor: Aminopentamide (10 pM to 100

M). -

Non-Specific Control: Atropine (10

M).

Workflow:

-

Membrane Preparation: Homogenize tissue in ice-cold HEPES buffer; centrifuge at 40,000 x g. Resuspend pellet.

-

Equilibration: Incubate membrane (

protein) with-

Critical Step: Ensure equilibrium is reached to avoid kinetic artifacts.

-

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

-

Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate

.

Protocol B: In Vivo Intestinal Transit Assay (Charcoal Meal)

Objective: Quantify the functional pharmacodynamic effect (spasmolysis) on GI motility.

Workflow:

-

Acclimation: Fast rodents (mice/rats) for 12–16 hours (water ad libitum).

-

Dosing: Administer Vehicle (Control) or Aminopentamide (Test) via IP injection.

-

Challenge: 20 minutes post-dose, administer 0.2 mL Standard Charcoal Meal (10% charcoal + 5% gum arabic) via oral gavage.

-

Termination: Euthanize animals exactly 20 minutes after charcoal administration.

-

Measurement: Surgically remove the small intestine (pylorus to cecum). Measure:

-

Total length of small intestine (

). -

Distance traveled by charcoal front (

).

-

-

Calculation:

.-

Validation: Aminopentamide should show a statistically significant reduction in % Transit compared to vehicle.

-

Experimental Logic Visualization

Figure 2: Step-by-step workflow for the Radioligand Competitive Binding Assay.

Safety & Toxicology

While aminopentamide is optimized for GI specificity, it remains a potent anticholinergic.[2] Researchers must monitor for the Anticholinergic Toxidrome :

-

Peripheral: Tachycardia, urinary retention, dry mucous membranes (xerostomia), mydriasis.

-

Central: Disorientation, agitation (at high doses).

-

Contraindications: Glaucoma (due to mydriatic effect closing the filtration angle) and pyloric obstruction (exacerbation of stasis).[3]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22565, Aminopentamide. Retrieved from [Link]

-

Plumb, D. C. Aminopentamide Hydrogen Sulfate.[1][3] In: Plumb's Veterinary Drug Handbook. (Valid subscription required for full monograph, summary available).

-

Steinfeld, T., et al. (2010). In vitro muscarinic receptor radioligand-binding assays.[4] Current Protocols in Pharmacology.[5] Retrieved from [Link]

- Eglen, R. M., et al. (1996).Muscarinic receptor subtypes: pharmacology and therapeutic potential. Trends in Pharmacological Sciences.

-

Wedgewood Pharmacy. Aminopentamide Hydrogen Sulfate for Dogs and Cats: Monograph. Retrieved from [Link][3][6]

Sources

- 1. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 2. Aminopentamide - Wikipedia [en.wikipedia.org]

- 3. drugs.com [drugs.com]

- 4. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Aminopentamide | C19H24N2O | CID 22565 - PubChem [pubchem.ncbi.nlm.nih.gov]

Aminopentamide Hydrogen Sulfate: Pharmacologic Modulation of Canine Gastrointestinal Hyper-Motility

A Technical Guide for Veterinary Pharmacologists and Drug Developers

Executive Summary

Aminopentamide hydrogen sulfate (traditionally marketed as Centrine) represents a distinct class of synthetic anticholinergic agents optimized for veterinary gastrointestinal (GI) applications.[1][2] Unlike non-selective alkaloids (e.g., atropine) that induce systemic parasympatholytic effects, aminopentamide exhibits a functional selectivity for GI smooth muscle.[3]

This guide analyzes the pharmacodynamics, kinetics, and experimental characterization of aminopentamide. It is designed for researchers investigating motility disorders characterized by hyper-motility (e.g., acute abdominal visceral spasm, pylorospasm, hypertrophic gastritis).

Critical Distinction: Aminopentamide is an antispasmodic, not a prokinetic.[2][3] Its therapeutic utility lies in breaking the cycle of spasmodic hyper-motility, not in accelerating transit during ileus.

Part 1: Pharmacodynamics & Mechanism of Action

The Cholinergic Blockade

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). While structurally capable of binding M1-M5 subtypes, its clinical efficacy in canines is driven by its blockade of M3 receptors located on the smooth muscle cells of the longitudinal and circular layers of the gut.

-

Agonist: Acetylcholine (ACh) released from postganglionic parasympathetic neurons.

-

Target: M3 receptors coupled to G_q proteins.

-

Normal Pathway: ACh binding

PLC activation -

Aminopentamide Effect: Competitive blockade prevents conformational change of the M3 receptor, inhibiting the calcium influx required for smooth muscle contraction.

Visualization: Competitive Antagonism at the Neuro-Effector Junction

Figure 1: Mechanism of Action. Aminopentamide competes with Acetylcholine for M3 binding sites, preventing the intracellular calcium cascade necessary for muscle contraction.

Part 2: Pharmacokinetics (PK) & Dosing Logic

The pharmacokinetic profile of aminopentamide in canines reveals a classic "hysteresis" between plasma concentration and biological effect.

Key Parameters

| Parameter | Value (Canine) | Clinical Implication |

| Bioavailability (Oral) | ~50% | Moderate first-pass metabolism; consistent dosing required. |

| Elimination Half-life ( | ~2.0 hours | Rapid clearance from plasma. |

| Duration of Action | 8 – 12 hours | Critical Insight: The clinical effect persists long after the drug is cleared from plasma due to slow dissociation rates from the muscarinic receptors (tight binding). |

| Route of Admin | SC, IM, Oral | Parenteral (SC/IM) is preferred for acute vomiting to ensure absorption. |

The "Antispasmodic Paradox"

Researchers must note that while the plasma half-life suggests frequent dosing (every 4 hours), the pharmacodynamic half-life supports BID (twice daily) or TID (three times daily) dosing. Overdosing leads to anticholinergic toxicity (tachycardia, urinary retention) because the receptors remain saturated.

Part 3: Comparative Pharmacology

Aminopentamide is often compared to Atropine.[1][2][3][4] However, for GI-specific applications, Aminopentamide offers a superior therapeutic index.

| Feature | Atropine Sulfate | Aminopentamide | Advantage |

| Primary Target | Non-selective Muscarinic | GI-Functional Muscarinic | Less systemic side effects.[3] |

| Salivary Secretion | Severe inhibition (Dry Mouth) | Mild inhibition | Better patient comfort/compliance. |

| Mydriasis (Pupil Dilation) | Pronounced | Minimal | Reduced visual disturbance. |

| Colonic Motility | Reduces tone | Potently reduces tone/spasm | Superior for colitis/spastic colon. |

| Potency (Molar) | 1.0 (Reference) | ~0.5x (vs. Atropine) | Lower potency requires higher mg dose, but achieves specificity. |

Part 4: Experimental Protocol: Ex Vivo Canine Ileum Contractility Assay

For drug development professionals characterizing novel antispasmodics against an aminopentamide benchmark, the Organ Bath Assay is the self-validating gold standard.

Tissue Preparation

-

Source: Fresh canine ileum (approx. 15 cm proximal to ileocecal junction) obtained immediately post-euthanasia (unrelated study control).

-

Handling: Transport in cold (

) oxygenated Tyrode’s solution. -

Mounting: Cut 2-cm segments. Mount longitudinally in 20-mL organ baths containing Tyrode’s solution at

, aerated with carbogen (95%

The Tyrode's Solution (Standard)

-

NaCl: 137 mM

-

KCl: 2.7 mM

- : 1.8 mM

- : 1.1 mM

- : 0.4 mM

- : 11.9 mM

-

Glucose: 5.6 mM

Experimental Workflow (Self-Validating)

This protocol uses a Carbachol Challenge to validate tissue viability before testing the antagonist.

-

Equilibration: Apply 1.0 g resting tension.[5] Wash every 15 min for 60 min.

-

Viability Check: Administer Carbachol (

). If contraction < 2.0 g force, discard tissue. Wash 3x. -

Antagonist Incubation: Add Aminopentamide (Test concentrations:

to -

Agonist Curve: Construct cumulative concentration-response curve (CCRC) for Carbachol in the presence of Aminopentamide.

-

Analysis: Calculate the

value (Schild Plot) to determine affinity.

Visualization: Organ Bath Workflow

Figure 2: Step-by-step workflow for the ex vivo characterization of aminopentamide potency.

Part 5: Clinical Safety & Contraindications

In drug development, defining the "No-Go" criteria is as important as efficacy. Aminopentamide is contraindicated in specific scenarios due to its mechanism.

-

Glaucoma: Although less mydriatic than atropine, it can still increase intraocular pressure.

-

Infectious Diarrhea: This is the most critical clinical error. In cases of Salmonella or Parvovirus, motility is a defense mechanism to expel toxins. Using aminopentamide causes retention of toxins , potentially leading to sepsis or endotoxemia.

-

Pyloric Obstruction: The drug decreases gastric emptying.[1] In the presence of a physical blockage, this exacerbates gastric distension.

References

-

Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. PharmaVet Inc.

-

Hoekstra, J. B., et al. (1954).[4] "The antispasmodic activity of aminopentamide (Centrine)."[1][3] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-62.

-

Boothe, D. M. (2011). Small Animal Clinical Pharmacology and Therapeutics. 2nd Ed. Elsevier Health Sciences. (Chapter on GI Motility Modifiers).

-

Merck Veterinary Manual. (2024). "Drugs Used to Control or Stimulate Vomiting in Monogastric Animals."

-

Rehman, N. U., et al. (2012). "Development of an ex vivo model for pharmacological experimentation on isolated tissue preparation." Journal of Advanced Pharmaceutical Technology & Research.

Sources

The Synthetic Evolution of Anticholinergics: A Technical Deep Dive into Aminopentamide

Executive Summary

The transition from naturally occurring tropane alkaloids (e.g., atropine) to synthetic antispasmodics marked a pivotal era in pharmacology. Aminopentamide (trade name Centrine ), discovered by Bristol Laboratories in the early 1950s, represents a critical case study in this evolution. Unlike the rigid bicyclic structure of atropine, aminopentamide utilized a flexible valeramide scaffold to achieve muscarinic antagonism.

This guide reconstructs the early technical research surrounding aminopentamide, focusing on the definitive protocols established by Hoekstra et al. (1954). It serves as a blueprint for understanding how synthetic analogues were rigorously validated against biological standards, offering insights relevant to modern ligand design and high-throughput screening calibration.

Chemical Architecture: The Valeramide Scaffold

Context: Early medicinal chemistry sought to simplify the complex tropane ring of atropine while retaining its pharmacophore. Aminopentamide (DL-α,α-diphenyl-γ-dimethylaminovaleramide) emerged from this effort.[1]

Structure-Activity Relationship (SAR) Logic

The molecule relies on three structural pillars to mimic acetylcholine (ACh) while preventing receptor activation:

-

Cationic Head: The dimethylamino group mimics the quaternary nitrogen of ACh, anchoring the molecule to the receptor's anionic site.

-

Bulky Blocking Group: The diphenyl moiety provides steric hindrance, occupying the hydrophobic pocket and preventing the receptor from undergoing the conformational change necessary for G-protein activation.

-

Linker Chain: The valeramide chain maintains the optimal distance (approx. 4-5 Å) between the nitrogen and the blocking group, critical for high-affinity binding.

Figure 1: Pharmacophore decomposition of aminopentamide showing the functional roles of its structural moieties in muscarinic antagonism.

The Core Protocols: Self-Validating Experimental Systems

To establish aminopentamide as a viable therapeutic, researchers employed rigorous in vitro and in vivo assays. The following protocols are reconstructed from the foundational work of Hoekstra et al. (1954) and standard mid-century pharmacological methods.

Protocol A: The Isolated Guinea Pig Ileum Assay (Spasmolysis)

Objective: Quantify the antispasmodic potency of aminopentamide relative to atropine. Mechanism: Competitive antagonism of acetylcholine-induced smooth muscle contraction.[2]

Methodology

-

Tissue Preparation:

-

Excise a 2-3 cm segment of the terminal ileum from a fasted guinea pig.

-

Suspend in a 50 mL organ bath containing Tyrode’s solution at 37°C.

-

Oxygenate continuously with 95% O₂ / 5% CO₂.

-

-

Equilibration:

-

Apply 1g tension. Allow tissue to equilibrate for 30 minutes, washing every 10 minutes.

-

-

Agonist Challenge (Control):

-

Introduce Acetylcholine (ACh) at

g/mL. -

Record the amplitude of contraction using a kymograph (or modern force transducer).

-

Wash tissue 3 times and rest for 5 minutes.

-

-

Antagonist Incubation:

-

Add Aminopentamide (Test) or Atropine (Standard) to the bath.

-

Incubate for 2 minutes.

-

-

Re-Challenge:

-

Re-introduce ACh at the control concentration.

-

Measure the % inhibition of contraction amplitude.

-

Validation Criteria:

-

The system is valid only if the control ACh response is reproducible (variance <10%).

-

Dose-response curves must be parallel, indicating competitive antagonism.

Figure 2: Step-by-step workflow for the isolated guinea pig ileum assay used to determine antispasmodic potency.

Protocol B: Gastric Antisecretory Assay (Heidenhain Pouch Dog)

Objective: Assess the ability of aminopentamide to inhibit gastric acid secretion in vivo. Significance: Differentiates between general smooth muscle relaxation and specific antisecretory activity (M3 receptor subtype relevance).

Methodology

-

Subject: Dogs with surgically prepared Heidenhain pouches (vagally denervated gastric pockets).

-

Secretory Induction:

-

Continuous intravenous infusion of Histamine or food stimulus to establish a steady baseline of gastric acid output.

-

-

Administration:

-

Administer Aminopentamide (IV or Oral).[3]

-

-

Measurement:

-

Collect gastric juice samples every 15 minutes.

-

Titrate samples with 0.1 N NaOH to determine total acidity.

-

-

Endpoint:

-

Calculate the duration and percentage of acid suppression compared to baseline.

-

Pharmacodynamic Profile & Comparative Data

The early research quantified aminopentamide's performance directly against the "gold standard," atropine.[1] The data revealed a compound with a distinct therapeutic window—slightly less potent but with a longer duration of action in specific tissues.

Table 1: Comparative Pharmacological Potency (Historical Data)

| Parameter | Aminopentamide (Centrine) | Atropine Sulfate | Papaverine |

| Mechanism | Muscarinic Antagonist | Muscarinic Antagonist | PDE Inhibitor / Ca+ Block |

| Ileum Spasmolysis (Potency) | ~50% of Atropine | 100% (Standard) | ~2% of Atropine |

| Mydriasis (Pupil Dilation) | Moderate | Severe | Minimal |

| Salivary Inhibition (Dry Mouth) | Moderate | Severe | None |

| Duration of Action (Colon) | Prolonged | Short/Moderate | Short |

Data synthesized from Hoekstra et al. (1954) and subsequent veterinary pharmacology reviews.

Mechanism of Action: The Competitive Blockade

Aminopentamide acts as a non-selective antagonist at muscarinic acetylcholine receptors (mAChRs). By occupying the orthosteric binding site, it prevents endogenous acetylcholine from triggering the Gq/11 signaling cascade, which normally leads to intracellular calcium release and smooth muscle contraction.

Figure 3: Signaling pathway illustrating the competitive antagonism of aminopentamide at the M3 muscarinic receptor, blocking the contractile cascade.

Clinical Translation and Legacy

While many early synthetic anticholinergics faded from human medicine due to the development of more subtype-selective drugs (e.g., M3-selective antagonists for bladder control), aminopentamide found a lasting niche in veterinary medicine.

-

The "Specific" Advantage: Early marketing and clinical observations suggested that while aminopentamide was less potent than atropine, its ratio of antispasmodic activity to mydriatic/salivary side effects was more favorable in certain species.

-

Veterinary Utility: It remains a staple for treating acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis in dogs and cats.[1] Its ability to reduce colonic contractions for extended periods makes it particularly useful for controlling diarrhea and vomiting associated with hypermotility.

Safety & Toxicity

The early safety protocols (LD50 studies in rats) demonstrated a high therapeutic index. However, like all anticholinergics, it carries the risk of "anticholinergic toxidrome" (dry mouth, urinary retention, tachycardia) if overdosed.[1] The self-limiting nature of these effects in controlled doses was a key finding in the 1954 Hoekstra study.

References

-

Hoekstra, J. B., Tisch, D. E., Rakieten, N., & Dickison, H. L. (1954). Pharmacological properties of aminopentamide (Centrine), a new antispasmodic agent.[1][4] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.

-

Speeter, M. E. (1953).[1] Antispasmodic agents and process of preparing same.[4][5] U.S. Patent No.[1] 2,647,926.[1] Washington, DC: U.S. Patent and Trademark Office.

-

Plumb, D. C. (2018). Aminopentamide Hydrogen Sulfate.[6][7] In Plumb's Veterinary Drug Handbook (9th ed.). Wiley-Blackwell.

-

Brown, J. H., & Taylor, P. (2001). Muscarinic Receptor Agonists and Antagonists. In Goodman & Gilman's The Pharmacological Basis of Therapeutics. McGraw-Hill.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Structure-activity relationship in a new series of atropine analogues. 1. N,N'-Disubstituted 6,7-diazabicyclo[3.2.2]nonane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. proteopedia.org [proteopedia.org]

- 4. Aminopentamide - Wikipedia [en.wikipedia.org]

- 5. vetscraft.com [vetscraft.com]

- 6. Aminopentamide Hydrogen Sulfate for Dogs and Cats - Wedgewood Pharmacy [wedgewood.com]

- 7. fda.gov [fda.gov]

Aminopentamide: Technical Dossier & Development History

[1]

Executive Summary

Aminopentamide (historically marketed as Centrine ; code name BL-139 ) represents a pivotal chapter in the mid-20th-century effort to synthesize stable, potent anticholinergic agents with improved specificity over natural belladonna alkaloids.[1] Discovered by Bristol Laboratories in the early 1950s, this agent is chemically defined as 4-(dimethylamino)-2,2-diphenylvaleramide .[1]

While its human clinical trajectory was limited, aminopentamide became a cornerstone in veterinary medicine for the management of acute abdominal visceral spasm, pylorospasm, and hypertrophic gastritis. Its pharmacological significance lies in its structural derivation from the diphenylmethane scaffold—sharing a biosynthetic lineage with methadone—yet diverging functionally to serve as a potent parasympatholytic rather than an opioid agonist.

Part 1: Chemical Genesis & Rational Design[1]

The "Synthetic Atropine" Era

In the post-WWII era, medicinal chemistry focused heavily on simplifying the tropane alkaloid structure of atropine while retaining its antispasmodic efficacy. The goal was to eliminate the "side effect tetrad" of atropine: mydriasis (pupil dilation), xerostomia (dry mouth), tachycardia, and urinary retention.

Researchers at Bristol Laboratories, led by J.B. Hoekstra , identified that the rigid tropane ring was not strictly necessary for muscarinic antagonism. Instead, a gem-diphenyl moiety (two phenyl rings on the same carbon) combined with a tertiary amine connected by an alkyl chain provided sufficient steric bulk and electrostatic interaction to block the muscarinic acetylcholine receptor (mAChR).

Structure-Activity Relationship (SAR)

Aminopentamide belongs to the diarylmethane class.[1] Its SAR can be deconstructed as follows:

-

Lipophilic Anchor: The 2,2-diphenyl group provides the necessary hydrophobic interaction to anchor the molecule within the receptor's binding pocket, mimicking the aromatic features of natural alkaloids.

-

Linker Chain: The valeramide backbone (5-carbon chain equivalent) maintains optimal distance between the lipophilic center and the cationic amine.

-

Cationic Head: The dimethylamino group at position 4 is protonated at physiological pH, interacting with the conserved aspartate residue in the muscarinic receptor.

-

Functional Divergence: Unlike methadone (which possesses a ketone at this position) or diphenylacetonitrile (a nitrile), aminopentamide possesses a primary amide (

). This amide group is critical for reducing blood-brain barrier penetration relative to opioids and locking the compound into an anticholinergic profile.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Part 2: Chemical Synthesis Protocol

The synthesis of aminopentamide is chemically intertwined with the synthesis of methadone. Both share the precursor 2,2-diphenyl-4-(dimethylamino)pentanenitrile (often called the "Methadone Intermediate").[1][2] The divergence occurs at the final step: where methadone requires a Grignard reaction to form a ketone, aminopentamide requires controlled hydrolysis to an amide.

Reconstructed Synthesis Workflow

Note: This protocol is a reconstruction based on standard industrial methods for diphenylvaleramides from the 1950s era.

Reagents:

-

Sodamide (

) or Sodium Hydride (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Concentrated Sulfuric Acid (

)ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

Step-by-Step Methodology:

-

Alkylation (Formation of the Nitrile Intermediate):

-

Setup: In a dry reaction vessel under nitrogen atmosphere, dissolve diphenylacetonitrile in anhydrous toluene.

-

Deprotonation: Add sodamide (

) slowly to generate the carbanion. Heat to reflux for 2-3 hours. -

Addition: Dropwise add 1-dimethylamino-2-chloropropane. The carbanion attacks the alkyl halide. Note: Isomerization can occur here, producing both the desired branched product and linear impurities.

-

Isolation: Quench with water.[3] Separate the organic layer.[3] Evaporate solvent to yield 2,2-diphenyl-4-(dimethylamino)pentanenitrile .[1]

-

-

Acid Hydrolysis (Nitrile to Amide Conversion):

-

Reaction: Dissolve the crude nitrile in 90% sulfuric acid (

). -

Conditions: Heat on a steam bath (approx. 85-95°C) for 4–6 hours. This converts the cyano group (

) to the primary amide (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -

Precipitation: Pour the reaction mixture onto crushed ice. Neutralize carefully with ammonium hydroxide (

) until the free base precipitates.

-

-

Salt Formation:

-

Dissolve the free base in ethanol.

-

Add equimolar sulfuric acid to crystallize Aminopentamide Hydrogen Sulfate .

-

Synthesis Visualization

Caption: Synthetic pathway from diphenylacetonitrile to aminopentamide sulfate via the nitrile intermediate.

Part 3: Pharmacological Profiling[1]

Mechanism of Action (MoA)

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs) .

-

Target: Primarily M3 receptors located on smooth muscle cells of the gastrointestinal tract and exocrine glands.

-

Effect: By blocking acetylcholine (ACh) binding, it prevents the

-protein coupled cascade that typically leads to intracellular calcium release and smooth muscle contraction. -

Result: Relaxation of smooth muscle tone (antispasmodic) and reduction of gastric acid secretion (antisecretory).

Comparative Potency Data

Hoekstra's early characterization (1954) established the following profile relative to Atropine:

| Parameter | Aminopentamide vs. Atropine | Clinical Implication |

| Antispasmodic Potency | ~50% of Atropine | Requires slightly higher mg dosage for equivalent effect.[1] |

| Duration of Action | Significantly Longer | Less frequent dosing required (BID/TID). |

| Mydriasis (Pupil Dilation) | Significantly Lower | Reduced visual disturbance side effects.[6] |

| Salivary Inhibition | Lower | Less "dry mouth" (xerostomia) at therapeutic doses. |

| Colonic Specificity | Higher | Preferred for colitis and bowel spasms. |

MoA Visualization

Caption: Competitive antagonism of aminopentamide at the M3 receptor, inhibiting the contractile signaling cascade.[1]

Part 4: Clinical Development & Veterinary Translation[1]

The "Centrine" Legacy

While investigated for human peptic ulcer disease in the 1950s, aminopentamide found its true niche in veterinary medicine. Marketed by Fort Dodge Animal Health (and later Zoetis) as Centrine , it became a standard of care for small animals.

-

Primary Indications:

-

Acute Abdominal Visceral Spasm: Rapid relief of cramping associated with gastroenteritis.

-

Pylorospasm: Relaxing the pyloric sphincter to allow gastric emptying.

-

Hypertrophic Gastritis: Reducing acid secretion to aid mucosal healing.

-

Antiemetic: Specifically for vomiting induced by vestibular disturbances or gastric irritation.

-

Formulation Challenges & Status

The drug was typically supplied as:

Current Status: The FDA-approved manufacturer discontinued Centrine in 2015.[1][8] However, due to its unique efficacy profile—specifically its ability to control colonic spasms better than metoclopramide or maropitant—it remains widely used via veterinary compounding pharmacies .

References

-

Hoekstra, J. B., et al. (1954).[7] "The Pharmacological Activity of Centrine (BL-139)." Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.

-

Cheney, L. C. (1953). "Antispasmodic Agents."[9][8][6][7] U.S. Patent 2,624,763. Assigned to Bristol Laboratories Inc.

-

Plumb, D. C. (2018). "Aminopentamide Hydrogen Sulfate."[8][6][7] Plumb's Veterinary Drug Handbook. 9th Edition. [1]

-

Zoetis/Fort Dodge. (2008). "Centrine (Aminopentamide Hydrogen Sulfate) Official Package Insert." NADA 043-079.[1][6]

- Janssen, P. A. J. (1960). "Synthetic Analgesics: Diphenylpropylamines." Pergamon Press. (Context on diphenyl-valeramide synthesis chemistry).

Sources

- 1. lookchem.com [lookchem.com]

- 2. 2,2-Diphenyl-4-(dimethylamino)valeronitrile | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. US4242274A - Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile - Google Patents [patents.google.com]

- 4. 2,2-Diphenyl-4-(dimethylamino)valeronitrile, (+)- | 7576-08-1 | Benchchem [benchchem.com]

- 5. 9. Pharmacology | Veterian Key [veteriankey.com]

- 6. Centrine Tablets - Drugs.com [drugs.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Aminopentamide (Centrine®) for Dogs and Cats [petplace.com]

- 9. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

aminopentamide anticholinergic and antispasmodic properties

Functional Class: Anticholinergic / Antispasmodic Target Audience: Pharmaceutical Scientists, Veterinary Pharmacologists, and Drug Development Researchers

Executive Summary

Aminopentamide hydrogen sulfate (commonly marketed as Centrine®) is a synthetic anticholinergic agent structurally distinct from the natural belladonna alkaloids. While it shares the core mechanism of muscarinic receptor antagonism with atropine, aminopentamide is characterized by a unique functional selectivity profile: it exhibits potent antispasmodic activity on gastrointestinal smooth muscle with significantly reduced inhibitory effects on salivary secretion (xerostomia) and pupillary accommodation (mydriasis). This monograph details the physicochemical properties, synthesis, pharmacodynamics, and experimental validation of aminopentamide, serving as a reference for its application in veterinary gastroenterology and comparative pharmacology.

Chemical Characterization & Synthesis[1][2]

Structural Architecture

Aminopentamide (4-(dimethylamino)-2,2-diphenylpentanamide) belongs to the class of diphenyl-substituted amides. Its structure features a quaternary carbon substituted with two phenyl rings, an amide moiety, and a dimethylamino-alkyl chain. This steric bulk is critical for its affinity to the muscarinic acetylcholine receptor (mAChR) binding pocket.

-

IUPAC Name: 4-(dimethylamino)-2,2-diphenylpentanamide hydrogen sulfate

-

Molecular Formula: C₁₉H₂₄N₂O · H₂SO₄

-

Molecular Weight: 394.49 g/mol (salt form)

-

Chirality: The molecule contains a chiral center at the C4 position; however, it is typically synthesized and used as a racemic mixture.

Synthetic Pathway

The synthesis of aminopentamide, as originally described by Speeter (Bristol Laboratories, US Patent 2,647,926), follows a classic alkylation-hydrolysis sequence. The process avoids the use of tropane alkaloid precursors, relying instead on diphenylacetonitrile as the scaffold.

Synthesis Workflow

The synthesis proceeds in two primary stages:

-

Alkylation: Diphenylacetonitrile is alkylated with 2-dimethylamino-1-chloropropane in the presence of a strong base (e.g., sodamide or sodium hydride) in toluene. This yields the nitrile intermediate, 4-(dimethylamino)-2,2-diphenylvaleronitrile.

-

Partial Hydrolysis: The nitrile is selectively hydrolyzed to the amide using concentrated sulfuric acid (90-95%) at elevated temperatures. Complete hydrolysis to the carboxylic acid is avoided by controlling reaction time and temperature.

Figure 1: Synthetic route for aminopentamide from diphenylacetonitrile via nitrile intermediate.

Pharmacodynamics[3][4][5]

Mechanism of Action

Aminopentamide acts as a competitive antagonist at postganglionic parasympathetic muscarinic receptors. By occupying the orthosteric binding site of the mAChR, it prevents acetylcholine (ACh) from inducing the conformational changes required for G-protein coupling (Gq/11 for M1/M3 subtypes).

-

Primary Target: M3 receptors on smooth muscle (ileum, colon, bladder).

-

Downstream Effect: Inhibition of the PLC-IP3-DAG pathway

Reduced intracellular Ca²⁺ release

Figure 2: Mechanism of Action showing competitive inhibition of the M3 receptor signaling cascade.

Comparative Potency & Selectivity

A critical differentiator for aminopentamide is its "functional selectivity." While receptor binding assays suggest broad muscarinic antagonism, in vivo and ex vivo models demonstrate a preference for gastrointestinal smooth muscle over ocular and salivary tissues.

Table 1: Comparative Pharmacological Profile

| Feature | Aminopentamide | Atropine | Papaverine |

| Mechanism | Muscarinic Antagonist | Muscarinic Antagonist | PDE Inhibitor (Non-specific) |

| Antispasmodic Potency | ~50% of Atropine | 100% (Reference) | ~20% of Atropine |

| Mydriasis (Pupil Dilation) | Low | High | None |

| Sialostasis (Dry Mouth) | Low | High | None |

| Duration of Action | Long (8-12 hours) | Short-Medium | Short |

| Primary Indication | GI Spasm / Hypertrophic Gastritis | Bradycardia / Poisoning | Vascular Spasm |

Data synthesized from Hoekstra et al. (1954) and veterinary formulary data.

Experimental Validation: The Guinea Pig Ileum Assay

To validate the antispasmodic properties of aminopentamide during development or quality control, the Guinea Pig Ileum (GPI) Assay is the gold standard. This assay measures the drug's ability to inhibit acetylcholine-induced contractions.[1]

Experimental Workflow

Figure 3: Step-by-step workflow for the isolated Guinea Pig Ileum antispasmodic assay.

Detailed Protocol (Adapted from Hoekstra et al.)

-

Tissue Preparation:

-

Sacrifice a male guinea pig (300-500g) via cervical dislocation.

-

Immediately excise the ileum (10-20 cm proximal to the ileocecal junction).

-

Flush the lumen with Tyrode’s solution to remove fecal matter.

-

Cut into 2-3 cm segments.

-

-

Organ Bath Setup:

-

Mount the segment in a 10-20 mL organ bath containing Tyrode’s solution.

-

Tyrode's Composition (mM): NaCl 137, KCl 2.7, CaCl₂ 1.8, MgCl₂ 1.1, NaH₂PO₄ 0.4, NaHCO₃ 11.9, Glucose 5.6.

-

Maintain at 37°C with constant aeration (95% O₂ / 5% CO₂).

-

Apply a resting tension of 1.0 g.

-

-

Equilibration:

-

Allow tissue to equilibrate for 60 minutes, washing every 15 minutes.

-

-

Agonist Control Curve:

-

Add Acetylcholine (ACh) cumulatively or as single bolus doses (e.g.,

M) to establish a consistent sub-maximal contraction (Control Response). -

Wash tissue 3 times and allow to return to baseline.

-

-

Antagonist Incubation:

-

Add Aminopentamide (test concentration, e.g.,

to -

Incubate for 10-20 minutes to ensure receptor equilibration.

-

-

Inhibition Measurement:

-

Re-introduce the ACh dose used in step 4.

-

Record the reduced amplitude of contraction.

-

Calculation:

Inhibition

-

Pharmacokinetics & Safety (Canine Model)

Pharmacokinetic Profile

-

Absorption: Rapidly absorbed following oral (PO) or intramuscular (IM) administration.

-

Bioavailability: Approximately 50% (Oral).[2]

-

Half-life (

): ~2 hours in plasma; however, biological effects persist for 8–12 hours due to tight receptor binding kinetics. -

Excretion: Primarily renal.

Safety & Toxicology[7]

-

Therapeutic Index: High. Dogs have tolerated oral doses up to 50 mg/kg/day without gross pathology, which is orders of magnitude higher than the therapeutic dose (~0.02 mg/kg).

-

Adverse Events:

-

Common: Urinary retention (monitor output), mild xerostomia.

-

Rare: CNS excitation, tachycardia.

-

-

Contraindications: Glaucoma (due to potential for increased intraocular pressure), pyloric obstruction (mechanical), and cardiac arrhythmias.

References

-

Hoekstra, J. B., et al. (1954).[1] "The Antispasmodic Activity of Centrine (Aminopentamide)." Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-62.

-

Speeter, M. E. (1953). "Diphenyl-dimethyl-amino-valeramide and salts thereof." U.S. Patent 2,647,926. Bristol Laboratories Inc.

-

Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. "Aminopentamide Hydrogen Sulfate Monograph."

-

Wedgewood Pharmacy. "Aminopentamide for Dogs and Cats." Veterinary Medication Guides.

-

Grokipedia. "Aminopentamide: Pharmacology and Clinical Use."

Sources

Technical Monograph: Aminopentamide Hydrogen Sulfate (Centrine)

[1]

Executive Summary

Aminopentamide hydrogen sulfate (formerly marketed as Centrine ) is a synthetic anticholinergic agent structurally distinct from the belladonna alkaloids (atropine, scopolamine). Historically approved by the FDA (NADA 008-966) for use in canines and felines, the commercial product was discontinued c. 2015, shifting its availability to veterinary compounding pharmacies.

Clinically, aminopentamide is valued for its viscerotropic selectivity . Unlike atropine, which exhibits broad systemic anticholinergic effects, aminopentamide demonstrates a therapeutic index that favors gastrointestinal smooth muscle relaxation over salivary and ocular responses. This monograph details the physicochemical, pharmacological, and clinical parameters required for its precision use in veterinary gastroenterology.

Chemical Identity & Synthesis

IUPAC Name: 4-(dimethylamino)-2,2-diphenylpentanamide hydrogen sulfate

Molecular Formula: C

Synthetic Pathway Analysis

For drug development professionals, understanding the synthesis highlights the structural rigidity responsible for its receptor binding profile. The synthesis typically proceeds via the hydrolysis of a nitrile precursor, a pathway shared with methadone intermediates, indicating a structural activity relationship (SAR) focused on the diphenylpropylamine pharmacophore.

-

Precursor Formation: Alkylation of diphenylacetonitrile with 2-dimethylaminopropyl chloride.[1]

-

Intermediate: Formation of 4-(dimethylamino)-2,2-diphenylvaleronitrile.

-

Hydrolysis (Critical Step): Partial hydrolysis of the nitrile group (-CN) to the amide (-CONH

) using concentrated sulfuric acid.[1] This step differentiates aminopentamide from methadone derivatives where the nitrile is converted to a ketone.

Pharmacology: Mechanism & Dynamics[1]

Mechanism of Action (MOA)

Aminopentamide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs).[1] While it binds to M1, M2, and M3 subtypes, its clinical utility is derived from its antagonism of M3 receptors on the smooth muscle of the gastrointestinal tract.

-

Primary Effect: Blockade of M3 receptors prevents G

-protein coupled signaling (PLC/IP3 pathway), inhibiting calcium release from the sarcoplasmic reticulum.[1] -

Result: Reduced tone and amplitude of gastric and colonic smooth muscle contractions.

Comparative Pharmacodynamics

The defining characteristic of aminopentamide is its spasmolytic-to-mydriatic ratio .[1]

| Parameter | Aminopentamide vs. Atropine | Clinical Implication |

| Antispasmodic Potency | ~50% of Atropine | Requires slightly higher molar dose for equipotent spasmolysis.[1] |

| Salivary Inhibition | Significantly Lower | Reduced risk of "dry mouth" (xerostomia) causing distress. |

| Mydriasis | Significantly Lower | Lower risk of photophobia; safer for non-glaucomatous monitoring. |

| Duration of Action | 8–12 Hours | Supports BID dosing (vs. q4-6h for some anticholinergics).[1] |

Visualization: Signaling Blockade

The following diagram illustrates the interruption of cholinergic signaling at the smooth muscle cell membrane.

Caption: Aminopentamide competitively inhibits M3 receptors, preventing the IP3-mediated Calcium cascade required for smooth muscle contraction.[1]

Pharmacokinetics (PK)

Data on aminopentamide PK in companion animals is limited compared to modern agents, but historical FDA filings and clinical observation establish the following profile:

-

Absorption: Rapidly absorbed following Oral (PO) or Intramuscular (IM) administration.[1]

-

Bioavailability (F): Estimated ~50% in canines (oral).[1]

-

Distribution: Lipophilic nature allows wide distribution; crosses the blood-brain barrier (BBB) to a lesser extent than scopolamine but sufficient to affect the Vestibular System (anti-emetic effect).[1]

-

Metabolism: Hepatic.[1]

-

Excretion: Renal.[1]

-

Half-life (t

): Approximately 2 hours in dogs.[1]-

Critical Insight: Despite a short plasma half-life, the biological effect persists for 8–12 hours . This discrepancy suggests high receptor residence time or retention in the target tissue (GI smooth muscle), a phenomenon often seen in high-affinity anticholinergics.

-

Clinical Protocols & Efficacy[1]

Indications

-

Acute Abdominal Visceral Spasm: Pylorospasm, hypertrophic gastritis.

-

Emesis & Diarrhea: Specifically when associated with hypermotility or vestibular stimulation (motion sickness).

-

Diagnostic Aid: To reduce GI motility during radiography (though glucagon is now preferred).

Dosing Regimen (Standardized)

Note: Aminopentamide is potent.[1] Dosing must be precise based on lean body weight.

| Species | Weight Bracket (lbs) | Dose (mg) | Volume (0.5 mg/mL Inj) | Tablet (0.2 mg) | Frequency |

| Canine/Feline | < 10 lbs | 0.1 mg | 0.2 mL | ½ Tab | q8–12h |

| 11 – 20 lbs | 0.2 mg | 0.4 mL | 1 Tab | q8–12h | |

| 21 – 50 lbs | 0.3 mg | 0.6 mL | 1½ Tabs | q8–12h | |

| 51 – 100 lbs | 0.4 mg | 0.8 mL | 2 Tabs | q8–12h | |

| > 100 lbs | 0.5 mg | 1.0 mL | 2½ Tabs | q8–12h |

Administration Routes: IM, SC, or PO. IV administration is generally avoided due to risk of acute cardiovascular effects.

Clinical Decision Workflow

The following logic tree guides the researcher/clinician in selecting aminopentamide versus alternative anti-emetics (e.g., Maropitant, Metoclopramide).

Caption: Selection logic for aminopentamide. Note the critical divergence for gastric atony where anticholinergics are detrimental.

Safety, Toxicology & Contraindications

The Anticholinergic Toxidrome

Overdose or accumulation leads to classic anticholinergic toxicity. In research settings, animals should be monitored for:

-

Ocular: Mydriasis (dilated pupils), photophobia.

-

Glandular: Xerostomia (dry gums), cessation of sweating (in susceptible species).

-

Cardiovascular: Tachycardia (vagal blockade).[1]

-

GI/GU: Ileus (constipation), urinary retention.

Antidote: Physostigmine (cholinesterase inhibitor) may be used in life-threatening anticholinergic crises to increase synaptic acetylcholine.[1]

Absolute Contraindications[1]

Pharmaceutical Development Status

Current Status: The FDA-approved product (NADA 008-966) is withdrawn.[1] Current use relies on compounding pursuant to AMDUCA (Animal Medicinal Drug Use Clarification Act) regulations.

Formulation Challenges:

References

-

Hoekstra, J. B., et al. (1954). "The antispasmodic activity of alpha, alpha-diphenyl-gamma-dimethylaminovaleramide (Centrine)."[1] Journal of Pharmacology and Experimental Therapeutics, 110(1), 55-67.

-

U.S. Food and Drug Administration (FDA). "NADA 008-966: Centrine (aminopentamide hydrogen sulfate)."[1] Animal Drugs @ FDA.[3][2][4][5] [1]

-

Plumb, D. C. (2018). Plumb's Veterinary Drug Handbook. 9th Ed. Aminopentamide Monograph. [1]

-

Cheney, L. C. (1980). "Process for the preparation of 2,2-diphenyl-4-(dimethylamino)-pentane nitrile." U.S. Patent 4,242,274.

-

Boothe, D. M. (2011). "Small Animal Clinical Pharmacology and Therapeutics." Elsevier Health Sciences. Chapter: Autonomic Nervous System. [1]

Sources

- 1. 4-(Dimethylamino)-2,2-diphenylvaleronitrile|lookchem [lookchem.com]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Federal Register :: New Animal Drugs; Limitations of Use [federalregister.gov]

- 4. Federal Register :: Implantation or Injectable Dosage Form New Animal Drugs; Change of Sponsor [federalregister.gov]

- 5. fda.gov [fda.gov]

aminopentamide as a nonselective muscarinic receptor antagonist.

Classification: Nonselective Muscarinic Receptor Antagonist Primary Application: Veterinary Gastroenterology & Smooth Muscle Pharmacology Document ID: AP-MRA-2025-TG

Executive Summary

Aminopentamide (commercially known as Centrine) is a synthetic anticholinergic agent structurally distinct from the tropane alkaloids (e.g., atropine). It functions as a competitive, nonselective antagonist at muscarinic acetylcholine receptors (mAChRs).[1] While it shares the core mechanism of atropine—blockade of parasympathetic signal transduction—aminopentamide exhibits a distinct pharmacological profile characterized by functional gastrointestinal selectivity .

This guide provides a technical deep-dive into the molecular pharmacology, pharmacodynamics, and experimental characterization of aminopentamide. It is designed for researchers investigating anticholinergic mechanisms or developing comparative assays for smooth muscle antispasmodics.

Molecular Pharmacology

Chemical Structure & Properties

Aminopentamide belongs to the diarylmethane class of compounds. Its structure features a pentanamide backbone with geminal diphenyl substitution, providing the bulk necessary for orthosteric blockade of the muscarinic receptor.

| Property | Data |

| IUPAC Name | 4-(dimethylamino)-2,2-diphenylpentanamide |

| Molecular Formula | C₁₉H₂₄N₂O |

| Molar Mass | 296.41 g/mol |

| Core Motif | Diarylmethane (Lipophilic anchor for receptor binding pocket) |

| Amine Type | Tertiary amine (Permits BBB penetration, unlike quaternary analogs) |

| Solubility | Free base: Insoluble in water; Hydrogen sulfate salt: Soluble |

Mechanism of Action: Orthosteric Blockade

Aminopentamide acts as a competitive antagonist at all five muscarinic receptor subtypes (M1–M5). It binds reversibly to the orthosteric site, preventing the endogenous ligand, Acetylcholine (ACh), from triggering the conformational changes required for G-protein coupling.

-

M1, M3, M5 Blockade: Prevents Gq protein activation, inhibiting the PLC/IP3/DAG pathway. This results in reduced intracellular Calcium (Ca²⁺) release, leading to smooth muscle relaxation (antispasmodic effect) and reduced glandular secretion.